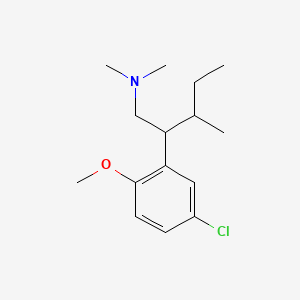
beta-sec-Butyl-5-chloro-N,N-dimethyl-2-methoxyphenethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-sec-Butyl-5-chloro-N,N-dimethyl-2-methoxyphenethylamine: is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a methoxy group, a chlorine atom, and a sec-butyl group attached to the phenethylamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of beta-sec-Butyl-5-chloro-N,N-dimethyl-2-methoxyphenethylamine can be achieved through several synthetic routes. One common method involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-methoxyphenethylamine.
Chlorination: The 2-methoxyphenethylamine is subjected to chlorination using thionyl chloride (SOCl2) to introduce the chlorine atom at the 5-position.
Alkylation: The chlorinated intermediate is then alkylated with sec-butyl bromide (C4H9Br) in the presence of a base such as potassium carbonate (K2CO3) to introduce the sec-butyl group.
Dimethylation: Finally, the amine group is dimethylated using formaldehyde (CH2O) and formic acid (HCOOH) to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Beta-sec-Butyl-5-chloro-N,N-dimethyl-2-methoxyphenethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as sodium methoxide (NaOCH3) can replace the chlorine with a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Methoxy-substituted derivatives.
科学的研究の応用
Beta-sec-Butyl-5-chloro-N,N-dimethyl-2-methoxyphenethylamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is conducted to explore its potential therapeutic applications, including its effects on the central nervous system.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of beta-sec-Butyl-5-chloro-N,N-dimethyl-2-methoxyphenethylamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The presence of the methoxy and sec-butyl groups can influence its binding affinity and selectivity towards these targets. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Beta-sec-Butyl-5-chloro-2-methoxyphenethylamine: Lacks the N,N-dimethyl groups.
Beta-sec-Butyl-5-chloro-N,N-dimethylphenethylamine: Lacks the methoxy group.
Beta-sec-Butyl-5-chloro-N,N-dimethyl-2-hydroxyphenethylamine: Contains a hydroxy group instead of a methoxy group.
Uniqueness
Beta-sec-Butyl-5-chloro-N,N-dimethyl-2-methoxyphenethylamine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the methoxy group enhances its solubility and stability, while the sec-butyl and N,N-dimethyl groups influence its reactivity and binding interactions.
特性
CAS番号 |
33132-85-3 |
|---|---|
分子式 |
C15H24ClNO |
分子量 |
269.81 g/mol |
IUPAC名 |
2-(5-chloro-2-methoxyphenyl)-N,N,3-trimethylpentan-1-amine |
InChI |
InChI=1S/C15H24ClNO/c1-6-11(2)14(10-17(3)4)13-9-12(16)7-8-15(13)18-5/h7-9,11,14H,6,10H2,1-5H3 |
InChIキー |
HITOHOCISWKSNT-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(CN(C)C)C1=C(C=CC(=C1)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




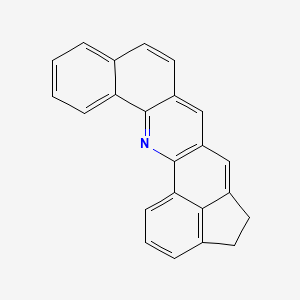
![Benzenamine, 4-methoxy-N-[1-(2-naphthalenyl)ethylidene]-](/img/structure/B14687627.png)
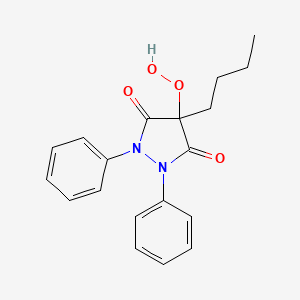

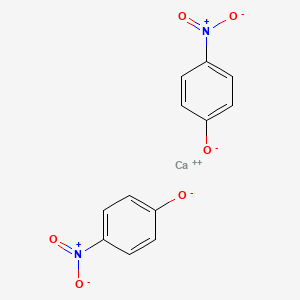
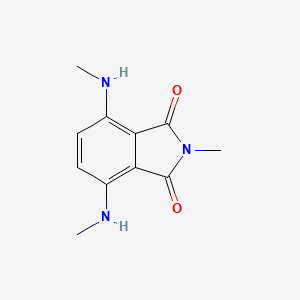
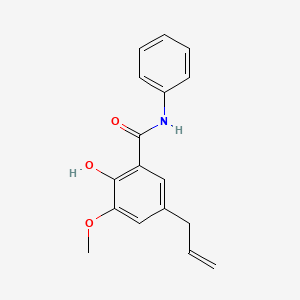
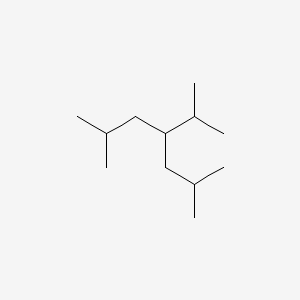
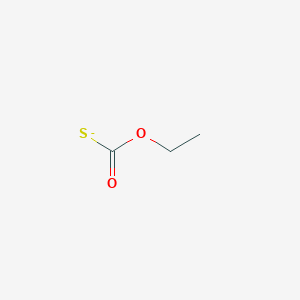
![[(5Z)-5-(4-cyanobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14687676.png)


